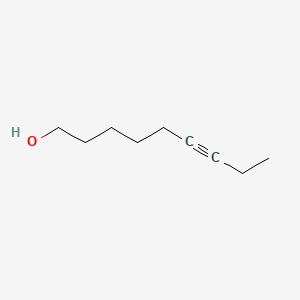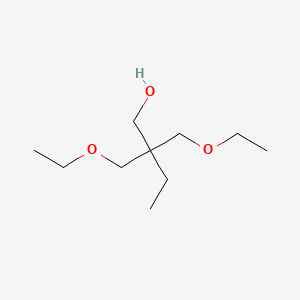
3-Hydroxypentacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypentacosanoic acid: is a long-chain fatty acid with a hydroxyl group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypentacosanoic acid typically involves the hydroxylation of pentacosanoic acid. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce the desired compound through metabolic pathways. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxypentacosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: Formation of 3-ketopentacosanoic acid or 3-carboxypentacosanoic acid.
Reduction: Formation of pentacosane.
Substitution: Formation of 3-halopentacosanoic acid or 3-aminopentacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxypentacosanoic acid is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in cellular processes and metabolic pathways. It is also used in the study of lipid metabolism and fatty acid biosynthesis.
Medicine: The compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its role in modulating lipid levels and its potential use in treating metabolic disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Hydroxypentacosanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third carbon position allows it to participate in various biochemical reactions. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Pentacosanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
2-Hydroxypentacosanoic acid: A similar compound with the hydroxyl group at the second carbon position.
15-Hydroxy-pentacosanoic acid: Another hydroxylated derivative with the hydroxyl group at the fifteenth carbon position.
Uniqueness: 3-Hydroxypentacosanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties. This positional specificity allows it to participate in unique reactions and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
122751-65-9 |
|---|---|
Molekularformel |
C25H50O3 |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
3-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28/h24,26H,2-23H2,1H3,(H,27,28) |
InChI-Schlüssel |
HYQKKEJIYILBIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


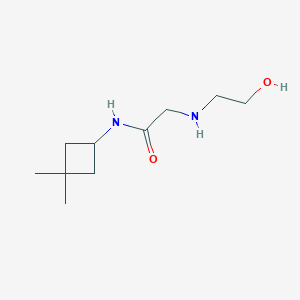
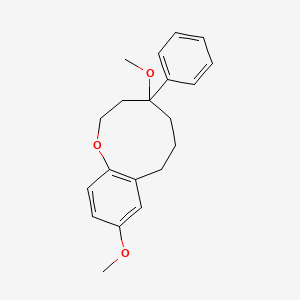
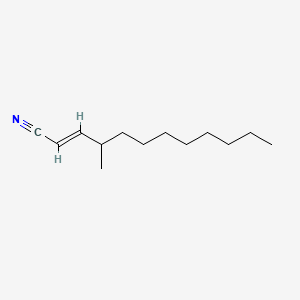
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)

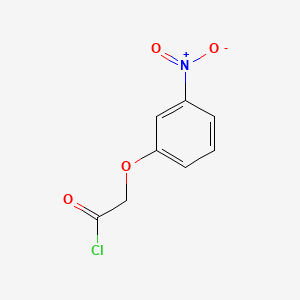
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)





